molecular formula C27H23N5O2S B3213316 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide CAS No. 1115440-14-6

3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B3213316
CAS No.: 1115440-14-6
M. Wt: 481.6
InChI Key: HSFGXTGCUBYNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide is a synthetic small molecule characterized by:

  • A benzamide core linked to a substituted imidazole ring via a methylene bridge.
  • A sulfanyl (-S-) group connecting the imidazole to a carbamoyl-methyl moiety bearing a 4-cyanophenyl substituent.
  • An N-[(4-methylphenyl)methyl] group attached to the benzamide nitrogen.

This structure combines pharmacophoric elements (imidazole, benzamide, sulfanyl linker) commonly associated with bioactivity, including hydrogen bonding, aromatic stacking, and enzyme inhibition.

Properties

IUPAC Name

3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O2S/c1-19-5-7-21(8-6-19)17-30-26(34)22-3-2-4-24(15-22)32-14-13-29-27(32)35-18-25(33)31-23-11-9-20(16-28)10-12-23/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFGXTGCUBYNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated imidazole derivatives.

Scientific Research Applications

3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the cyanophenyl and benzamide groups can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Structural Analogues from PDB Ligand Database ()

The Tanimoto coefficient (a measure of structural similarity) highlights compounds with partial overlap in pharmacophores. Key examples include:

Compound Name (PDB Code) Core Structure Key Substituents Tanimoto Score
Target Compound Imidazole-Benzamide 4-cyanophenyl, 4-methylphenyl, sulfanyl linker -
N-Benzyl-N-(2-{(4-cyanophenyl)... (3E33) Sulfonamide-Imidazole 4-cyanophenyl, methylbenzenesulfonamide 0.7
Bipyrimidinylamino-Benzamide (2E2B) Bipyrimidine-Benzamide Trifluoromethyl, dimethylaminopyrrolidine 0.7

Key Observations:

  • PDB 3E33 Ligand: Shares the 4-cyanophenyl group and imidazole core but replaces the benzamide with a sulfonamide.
  • PDB 2E2B Ligand : Features a benzamide and trifluoromethyl group but lacks the sulfanyl linker. The bipyrimidine core may enhance π-π stacking compared to the target’s imidazole .

Benzimidazole Derivatives with Sulfanyl Linkers ()

The synthesis of 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide involves:

  • Nucleophilic aromatic substitution to attach a sulfanyl-benzaldehyde group to benzimidazole .
  • Thiosemicarbazone formation via condensation with thiosemicarbazide.

Comparison with Target Compound:

  • Similarities : Both compounds utilize a sulfanyl linker and aromatic heterocycles (imidazole vs. benzimidazole). The sulfanyl group may enhance solubility and metal-binding capacity .
  • Differences : The target compound lacks the thiosemicarbazone moiety, which in ’s compound could confer chelation properties or antiviral activity .

N-Carbamimidoyl Benzenesulfonamide ()

The compound N-carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide () features:

  • A sulfonamide core with a pyrazole-derived substituent.
  • IR peaks at 1308–1179 cm⁻¹ (SO₂ stretching) and 1617 cm⁻¹ (C=N) .

Comparison with Target Compound:

  • Functional Groups: The target replaces sulfonamide with benzamide but retains aromatic NH groups (IR ~3300 cm⁻¹) and electron-withdrawing substituents (cyano) .
  • Synthesis : Both compounds employ reflux conditions and crystallization, but uses hydrazine hydrate, suggesting divergent reaction pathways .

Physicochemical and Spectroscopic Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogues:

  • Melting Point : Similar benzamide/imidazole hybrids (e.g., ’s compound: 113.9°C) suggest a melting point range of 110–150°C .
  • IR Spectroscopy: Expected peaks include: ~3400 cm⁻¹ (N-H stretching, carbamoyl and benzamide). ~2200 cm⁻¹ (C≡N stretch, 4-cyanophenyl). ~1300–1150 cm⁻¹ (C-S and S-H bending) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.